3-Chloro-2-(2-methylpropoxy)aniline

Lipophilicity Solubility Physicochemical Property

Researchers and procurement managers often struggle with aniline intermediates that lack the specific steric and electronic balance required for complex C-H functionalization or medicinal chemistry optimization. 3-Chloro-2-(2-methylpropoxy)aniline solves this gap. - **Differentiated substitution pattern:** 3-chloro (electron-withdrawing) + 2-isobutoxy (electron-donating & sterically bulky) modulates aniline nucleophilicity and metabolic stability. - **Synthetic versatility:** Ortho-alkoxy directs regioselective C-H activation; chloro handles subsequent Suzuki/Buchwald cross-couplings. - **Reliable supply:** BenchChem offers research quantities with verified purity and global shipping.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 130566-35-7
Cat. No. B3097243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(2-methylpropoxy)aniline
CAS130566-35-7
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=CC=C1Cl)N
InChIInChI=1S/C10H14ClNO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3
InChIKeyODLKGZIVEALJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-(2-methylpropoxy)aniline: Product Overview


3-Chloro-2-(2-methylpropoxy)aniline, also known as 3-chloro-2-isobutoxyaniline, is a halogenated alkoxyaniline derivative with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol . It features a chloro substituent at the 3-position and a 2-methylpropoxy (isobutoxy) group at the 2-position of the aniline ring. This compound serves primarily as a pharmaceutical intermediate and a research reagent in organic synthesis, with its substitution pattern influencing both its reactivity in cross-coupling reactions and its physicochemical properties such as solubility and lipophilicity .

Halogenated alkoxyaniline building block for organic synthesis
Supports directed C–H functionalization strategies
Compatible with cross-coupling elaboration (Suzuki, Buchwald)

Why Generic Aniline Substitution Fails


In medicinal chemistry and organic synthesis, aniline derivatives with specific substitution patterns exhibit distinct electronic, steric, and physicochemical profiles that cannot be replicated by simple analogs. The presence of both a chloro substituent at the 3-position and an isobutoxy group at the 2-position in 3-chloro-2-(2-methylpropoxy)aniline creates a unique combination of inductive electron withdrawal (Cl) and resonance electron donation (O-alkyl) that modulates the aniline nitrogen's nucleophilicity and basicity [1]. Additionally, the isobutoxy group introduces significant steric bulk and lipophilicity compared to unsubstituted or methyl-substituted anilines, which affects both its solubility in organic solvents and its potential interactions with biological targets . Generic substitutions, such as using 3-chloroaniline or 2-isobutoxyaniline alone, fail to capture the integrated electronic and steric effects necessary for applications requiring precise reactivity or biological activity .

3-Chloroaniline aloneLacks ortho-alkoxy steric bulk and directing group capability
2-Isobutoxyaniline aloneAbsent chloro inductive withdrawal and metabolic blocking site
Simple analog mixturesIntegrated electronic/steric profile may not transfer directly

3-Chloro-2-(2-methylpropoxy)aniline: Quantitative Evidence vs. Closest Analogs


Enhanced Lipophilicity and Organic Solubility

The introduction of a 2-methylpropoxy group at the 2-position significantly increases the lipophilicity of the aniline core compared to unsubstituted aniline or simple chloro-substituted analogs. While direct experimental logP data for 3-chloro-2-(2-methylpropoxy)aniline are not publicly available, class-level inference based on the additive contributions of substituents indicates a substantial increase in logP. For comparison, aniline has a logP of approximately 0.9, 3-chloroaniline has a logP of about 1.9, and 2-isobutoxyaniline (the non-chloro analog) has a logP estimated at 2.5–3.0 [1]. The combined presence of the chloro and isobutoxy groups in 3-chloro-2-(2-methylpropoxy)aniline is expected to yield a logP in the range of 2.8–3.5 [2]. This increased lipophilicity correlates directly with improved solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, as noted in vendor descriptions stating the compound is 'easily soluble in organic solvents' .

Lipophilicity (logP)
Class-level inference
Target est. logP ~2.8–3.5 vs Aniline 0.9, 3-Cl-aniline 1.9
Supports organic-solvent process fit
Calculated/estimated values; confirm experimentally
Lipophilicity Solubility Physicochemical Property

Basicity (pKa) Modulation by Substituents

The basicity of the aniline nitrogen, as measured by the pKa of its conjugate acid, is a critical parameter governing reactivity in acylation, alkylation, and diazotization reactions. The parent compound, aniline, has a pKa of 4.63 [1]. The introduction of an electron-withdrawing chloro substituent at the 3-position (meta) lowers the pKa; 3-chloroaniline has a reported pKa of 3.34 [2]. Conversely, the 2-methylpropoxy group at the 2-position (ortho) can exert a modest electron-donating resonance effect, but its steric bulk may also impede solvation of the protonated amine. While no experimental pKa value is publicly available for 3-chloro-2-(2-methylpropoxy)aniline, class-level inference suggests its pKa will be lower than that of 2-isobutoxyaniline (pKa ~4.0–4.5 estimated) due to the chloro substituent, but potentially higher than that of 3-chloroaniline due to the ortho-alkoxy group [3].

Basicity (pKa)
Class-level inference
Target est. pKa ~3.5–4.0 vs Aniline 4.63, 3-Cl-aniline 3.34
Reaction condition selection context
Estimated; experimental pKa not publicly reported
Basicity pKa Electronic Effects

Molecular Weight and Rotatable Bond Count

In fragment-based drug discovery and lead optimization, the molecular weight and number of rotatable bonds are key parameters influencing pharmacokinetic properties. 3-Chloro-2-(2-methylpropoxy)aniline has a molecular weight of 199.68 g/mol , which is significantly higher than common aniline building blocks such as aniline (93.13 g/mol), 3-chloroaniline (127.57 g/mol), or 2-isobutoxyaniline (165.23 g/mol) . Additionally, the compound possesses 4 rotatable bonds (C–O and C–C in the isobutoxy chain) compared to 0 for aniline and 3-chloroaniline, and 3 for 2-isobutoxyaniline [1]. This increased flexibility and size may influence target binding and metabolic stability.

Molecular Size & Flexibility
Direct head-to-head
MW 199.68 g/mol, 4 rot. bonds
Enables diverse scaffold elaboration in one step
vs aniline (93.13, 0); 3-Cl-aniline (127.57, 0); 2-isobutoxyaniline (165.23, 3)
Molecular Weight Rotatable Bonds Drug-likeness

Cross-Coupling with Ortho-Alkoxy Directing Group

The ortho-alkoxy group in 2-alkoxyanilines has been demonstrated to act as an effective directing group in transition-metal-catalyzed C–H functionalization reactions [1]. In a study on cationic N-heterocyclic carbene copper-catalyzed [1,3]-alkoxy rearrangements of N-alkoxyanilines, it was shown that electron-withdrawing substituents at the meta-position (such as chloro) selectively directed alkoxy migration to the more hindered ortho-position, affording 2-alkoxyaniline derivatives in good to excellent yields (typically 70–95%) with high functional group compatibility [2]. In contrast, simple anilines without an ortho-directing group require pre-functionalization (e.g., halogenation) to achieve regioselective C–H activation, adding extra synthetic steps and reducing overall efficiency [3].

C–H Functionalization Route
Class-level inference
Ortho-alkoxy directs one-step C–H activation (yields 70–95%)
May reduce synthetic steps vs pre-halogenation
Reported for 2-alkoxyaniline derivatives; direct data pending
C–H Activation Directed ortho-Metalation Cross-Coupling

Metabolic Stability from Chloro Substitution

The introduction of a chloro substituent on an aromatic ring is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism by cytochrome P450 enzymes [1]. In aniline-containing compounds, the para-position relative to the amino group is particularly susceptible to hydroxylation. In 3-chloro-2-(2-methylpropoxy)aniline, the chloro group occupies the 3-position (meta to the amino group), which may partially shield the adjacent positions from metabolic attack. While direct metabolic stability data for this specific compound are not publicly available, class-level inference from SAR studies on chlorinated anilines indicates that chloro substitution generally increases metabolic half-life compared to unsubstituted anilines [2]. For comparison, the non-chloro analog 2-isobutoxyaniline lacks this protective halogen and may be more rapidly metabolized in vivo [3].

Metabolic Stability (predicted)
Class-level inference
Chloro substituent may block oxidative metabolism sites
Context-dependent; metabolic assay review needed
2–5× half-life increase inferred from SAR, not direct data
Metabolic Stability Cytochrome P450 Drug Metabolism

3-Chloro-2-(2-methylpropoxy)aniline: Key Applications


Drug-like Molecule Synthesis via C–H Activation

The ortho-alkoxy group in 3-chloro-2-(2-methylpropoxy)aniline serves as an effective directing group for regioselective C–H functionalization, as demonstrated in copper-catalyzed [1,3]-alkoxy rearrangements [1]. This enables the direct introduction of substituents at the ortho-position without requiring pre-halogenation, reducing synthetic steps and improving overall yield. Additionally, the chloro substituent can be utilized in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to further elaborate the molecular scaffold [2].

Lead Optimization: Lipophilicity and Metabolic Stability

The compound's estimated logP (~2.8–3.5) and the presence of a metabolically blocking chloro substituent make it a valuable building block for medicinal chemists seeking to optimize the lipophilicity and metabolic stability of lead compounds [3]. Its increased molecular weight (199.68 g/mol) relative to simpler anilines allows for greater chemical diversity to be introduced in a single synthetic step .

Hole-Transporting Materials for Organic Electronics

Aniline derivatives with alkoxy substituents are key intermediates in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs) and organic photovoltaics [4]. The specific substitution pattern of 3-chloro-2-(2-methylpropoxy)aniline, with its combination of electron-donating alkoxy and electron-withdrawing chloro groups, may allow for fine-tuning of the HOMO energy level and charge-transport properties in the final material [5].

Application
Selection Property
Validation Focus
Regioselective C–H Functionalization
Ortho-alkoxy directing group
C–H activation yield and regioselectivity
Lipophilicity & Stability Optimization
Enhanced logP and metabolic blocking
logP determination, microsomal stability
Hole-Transporting Material Synthesis
Tunable electronic substitution pattern
HOMO level and charge-transport measurement

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